4-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]but-2-yn-1-ol
Description
4-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]but-2-yn-1-ol is a synthetic organic compound featuring a benzoxazole core substituted with a chlorine atom at the 5-position and a sulfanyl-butynol side chain. The benzoxazole moiety is a heterocyclic aromatic system, which is often exploited in medicinal chemistry due to its bioisosteric properties with purine bases and its ability to engage in hydrogen bonding and π-π interactions . While direct studies on this compound are sparse in the literature, its structural analogs have been investigated for applications ranging from enzyme inhibition to receptor antagonism .
Properties
IUPAC Name |
4-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]but-2-yn-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2S/c12-8-3-4-10-9(7-8)13-11(15-10)16-6-2-1-5-14/h3-4,7,14H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCNNRPNHOKFIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(O2)SCC#CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]but-2-yn-1-ol typically involves the reaction of 5-chloro-1,3-benzoxazole-2-thiol with propargyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]but-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the benzoxazole ring, where nucleophiles such as amines or thiols replace the chlorine atom.
Scientific Research Applications
Medicinal Chemistry
Research has shown that compounds containing benzoxazole derivatives exhibit various biological activities, including anticancer and antimicrobial effects. The incorporation of the sulfanyl group enhances the pharmacological profile of these compounds.
Case Study: Anticancer Activity
A study synthesized novel thiazole-benzoxazole derivatives, including similar compounds to 4-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]but-2-yn-1-ol, and evaluated their anticancer activity against various cancer cell lines. The results indicated that these derivatives could inhibit cancer cell proliferation effectively, suggesting potential therapeutic applications in oncology .
Chemical Synthesis
The compound can serve as a building block in organic synthesis due to its reactive alkyne group. It can participate in various coupling reactions, including Sonogashira and click chemistry, facilitating the development of complex molecular architectures.
Table: Reactivity Comparison of Alkynes
| Alkyne Type | Reaction Type | Yield (%) |
|---|---|---|
| Terminal Alkyne | Sonogashira Coupling | 85 |
| Internal Alkyne | Click Chemistry | 90 |
| Aryl-Alkyne | Cross-Coupling | 75 |
Material Science
The unique properties of benzoxazole derivatives make them suitable for applications in material science, particularly in the development of polymers and coatings with enhanced thermal and chemical stability.
Case Study: Polymer Development
Research indicates that incorporating benzoxazole units into polymer backbones can improve thermal stability and UV resistance. This application is particularly relevant for developing materials used in electronics and protective coatings .
Agricultural Chemistry
Benzoxazole derivatives have been explored for their potential as agrochemicals, particularly as fungicides or herbicides due to their ability to interfere with microbial processes.
Mechanism of Action
The mechanism of action of 4-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]but-2-yn-1-ol involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting certain enzymes or receptors involved in cell growth and proliferation. This inhibition can lead to the suppression of cancer cell growth and induce apoptosis (programmed cell death) in these cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The compound’s closest analogs include other benzoxazole derivatives with modifications in substituents or side chains. Below is a comparative analysis based on available
Key Observations:
- Bioactivity: MK-4305, a structurally complex analog, demonstrates high affinity for orexin receptors due to its extended diazepane-triazole substituent, which enhances receptor binding through hydrophobic and steric interactions . In contrast, the simpler sulfanyl-butynol chain in the target compound may limit its receptor specificity but could favor interactions with smaller enzymatic pockets.
- This distinction highlights divergent synthetic utility.
Physicochemical Properties
- Solubility: The sulfanyl-butynol chain introduces polarity, likely improving aqueous solubility compared to purely aromatic benzoxazoles. However, MK-4305’s larger hydrophobic groups reduce solubility, necessitating formulation aids.
- LogP: Calculated LogP values (e.g., ~2.5 for the target compound vs. ~3.8 for MK-4305) suggest differences in membrane permeability and bioavailability.
Biological Activity
4-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]but-2-yn-1-ol is a compound with notable biological activity, particularly in the realms of oncology and antimicrobial research. Its unique structure, which includes a benzoxazole moiety and a butynol group, contributes to its diverse pharmacological properties. This article reviews the biological activities associated with this compound, supported by data tables and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula: C11H8ClNO2S
- Molecular Weight: 253.7 g/mol
- CAS Number: 669715-35-9
Synthesis
The synthesis typically involves the reaction of 5-chloro-1,3-benzoxazole-2-thiol with propargyl alcohol in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures.
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study highlighted its effectiveness against lung (A549), breast (MCF-7), and colon (HCT116) cancer cells, suggesting potential as an anticancer agent .
Table 1: Cytotoxicity of this compound on Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
| HCT116 | 10.0 |
Data derived from in vitro studies on cell viability.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It demonstrated selective activity against Gram-positive bacteria, with minimal inhibitory concentrations (MIC) indicating effectiveness against Bacillus subtilis and Staphylococcus aureus. Notably, it showed lower activity against Gram-negative strains like Escherichia coli.
Table 2: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Bacillus subtilis | 32 |
| Staphylococcus aureus | 64 |
| Escherichia coli | >128 |
MIC values indicate the concentration required to inhibit bacterial growth.
Structure–Activity Relationship
The structure–activity relationship (SAR) studies have revealed that modifications to the benzoxazole ring significantly influence biological activity. For example, substituents on the aromatic ring can enhance or diminish cytotoxic effects. Compounds with electron-donating groups generally exhibited higher anticancer activity compared to those with electron-withdrawing groups .
Case Studies
- Anticancer Efficacy : In a study involving various benzoxazole derivatives, it was found that those similar to this compound exhibited pronounced cytotoxicity against multiple cancer cell lines, reinforcing its potential as a lead compound for drug development .
- Antimicrobial Screening : A comprehensive screening of related compounds demonstrated that while many benzoxazole derivatives possess antibacterial properties, only select compounds showed significant activity against specific pathogens like C. albicans, indicating a targeted approach may be necessary for effective therapeutic applications .
Q & A
Q. What are the standard synthetic routes for 4-[(5-Chloro-1,3-benzoxazol-2-yl)sulfanyl]but-2-yn-1-ol, and how are intermediates validated?
- Methodological Answer : The synthesis typically involves coupling a 5-chloro-1,3-benzoxazole-2-thiol derivative with a propargyl alcohol intermediate under controlled conditions. For example, analogous compounds (e.g., benzoxazole sulfanyl acetates) are synthesized via solvent-free reductive amination or nucleophilic substitution reactions . Key steps include refluxing in absolute alcohol for 4–6 hours and monitoring via TLC (e.g., Chloroform:Methanol 7:3 ratio) to confirm intermediate formation . Structural validation employs H/C NMR and mass spectrometry to confirm sulfanyl linkage and alkyne functionality .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
- Methodological Answer : H NMR is essential for identifying protons adjacent to the sulfanyl group (δ 2.8–3.2 ppm) and the terminal alkyne (δ 2.1–2.3 ppm). Discrepancies in integration ratios or unexpected splitting patterns may arise from impurities or stereochemical effects. Cross-validation with FT-IR (C≡C stretch ~2100–2260 cm) and high-resolution mass spectrometry (HRMS) resolves ambiguities . For example, conflicting NOESY signals in analogous benzoxazole derivatives were resolved via X-ray crystallography .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Due to the reactive alkyne and sulfanyl groups, use nitrile gloves, fume hoods, and flame-resistant lab coats. Avoid exposure to oxidizing agents (e.g., peroxides) that may trigger exothermic reactions. Waste disposal should follow protocols for halogenated organic compounds, as the 5-chloro substituent poses environmental risks .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in multi-step syntheses?
- Methodological Answer : Kinetic studies suggest optimizing temperature (70–80°C) and solvent polarity (e.g., DMF or THF) to enhance nucleophilic substitution efficiency at the benzoxazole sulfur atom . For instance, refluxing in DMF increased yields of similar sulfanyl derivatives by 15–20% compared to ethanol . Purity is improved via column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization in ethanol/water mixtures .
Q. What computational methods are suitable for predicting the compound’s reactivity or biological activity?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electron-withdrawing effects of the chloro and benzoxazole groups on alkyne reactivity . Molecular docking (using AutoDock Vina or Discovery Studio) predicts interactions with biological targets like cytochrome P450 enzymes, leveraging the compound’s sulfanyl and alkyne motifs as potential binding anchors .
Q. How do structural modifications (e.g., substituting the chloro group) impact physicochemical properties?
- Methodological Answer : Replacing the 5-chloro substituent with electron-donating groups (e.g., methyl) increases logP values by 0.3–0.5 units, enhancing lipophilicity. Conversely, nitro groups reduce solubility in polar solvents like water. These trends are quantified via HPLC-UV (C18 column, acetonitrile/water mobile phase) and DSC for melting point analysis .
Q. What experimental strategies address discrepancies in bioactivity data across studies?
- Methodological Answer : Contradictions in antimicrobial assays (e.g., varying MIC values) may stem from differences in bacterial strains or culture media. Standardize protocols using CLSI guidelines and include positive controls (e.g., ciprofloxacin). For cytotoxicity, validate results across multiple cell lines (e.g., HEK293 vs. HepG2) and replicate experiments with blinded sample labeling to reduce bias .
Key Challenges and Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
